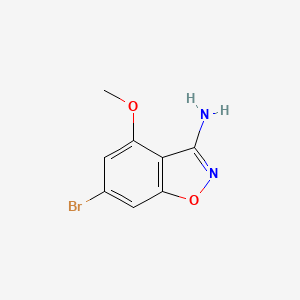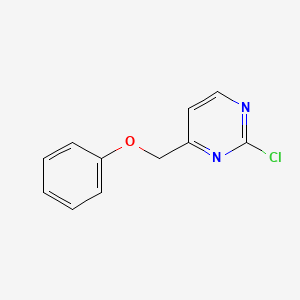
2-Chloro-4-(phenoxymethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(phenoxymethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(phenoxymethyl)pyrimidine typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. One common method is the reaction of 2-chloro-4-methylpyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-Chloro-4-(phenoxymethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can be used to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with phenol yields this compound, while coupling reactions can produce various biaryl compounds.
科学研究应用
2-Chloro-4-(phenoxymethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 2-Chloro-4-(phenoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The chlorine atom and the phenoxymethyl group play crucial roles in binding to the target molecules, thereby modulating their activity. The molecular targets and pathways involved vary widely depending on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
2-Chloro-4-methylpyrimidine: A precursor in the synthesis of 2-Chloro-4-(phenoxymethyl)pyrimidine.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another derivative with different substituents that exhibit unique properties.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar pyrimidine core but fused with a benzimidazole ring, showing different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxymethyl group enhances its ability to interact with various biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-chloro-4-(phenoxymethyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c12-11-13-7-6-9(14-11)8-15-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI 键 |
ZPICOJUCIRBNCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


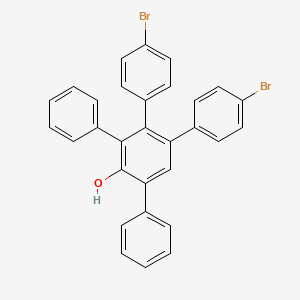
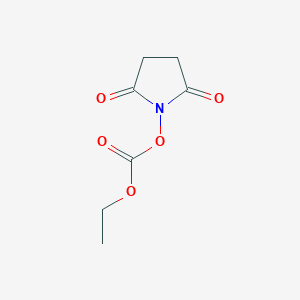
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
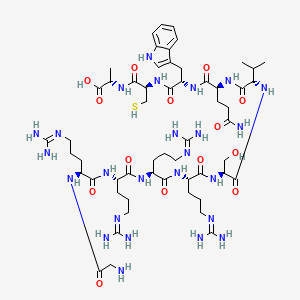
![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
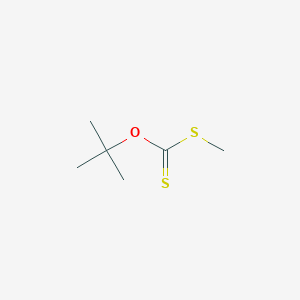
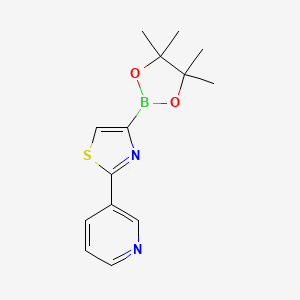
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
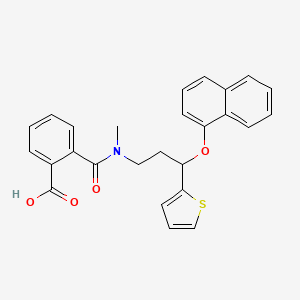
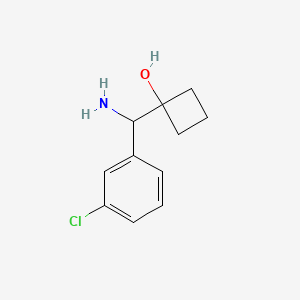
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
